N'-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide
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Overview
Description
N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a furan ring and a methoxyphenyl group, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an anhydrous solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The hydrazone group can be reduced to form corresponding hydrazides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding hydrazides.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Potential use in the development of anti-cancer and anti-inflammatory drugs.
Industry: Can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The furan ring and methoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: Similar structure but with a furan-2-carbohydrazide moiety.
N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide: Contains a fluorophenyl group instead of a furan ring.
N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide: Contains a chlorophenyl group instead of a furan ring.
Uniqueness
N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to the presence of both a furan ring and a methoxyphenyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-6-4-11(5-7-12)9-14(17)16-15-10-13-3-2-8-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNKSDZCVQZNO-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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